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Compound of Interest

Compound Name: N-(3-aminophenyl)butanamide

Cat. No.: B091370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(3-aminophenyl)butanamide is an organic compound featuring a butanamide group

attached to an aniline backbone.[1][2] Its chemical structure, containing both an amide and an

aromatic amine, makes it a molecule of interest for potential applications in medicinal chemistry

and drug development. The presence of the amino group suggests possible biological activity,

and the overall structure allows for further chemical modifications.[1] This technical guide

provides a summary of the available physicochemical data, a putative synthesis protocol, and

an overview of its potential, though not extensively documented, biological activities. The

experimental protocols and signaling pathways described herein are based on established

methodologies for similar compounds and activities and should be adapted and validated for

specific research purposes.

Physicochemical Properties
A summary of the known and estimated physicochemical properties of N-(3-
aminophenyl)butanamide is presented in Table 1.

Table 1: Physicochemical Properties of N-(3-aminophenyl)butanamide
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Property Value Source

CAS Number 93469-29-5 [1][2]

Molecular Formula C₁₀H₁₄N₂O [1][2]

Molecular Weight 178.23 g/mol [2]

IUPAC Name N-(3-aminophenyl)butanamide Chemchart

Synonyms

m-butyrylaminoaniline, 3-

butyrylaminoaniline, N-(3-

aminophenyl)butyramine

NINGBO INNO PHARMCHEM

CO.,LTD.

Boiling Point
398 °C at 760 mmHg

(Predicted)

NINGBO INNO PHARMCHEM

CO.,LTD.

Flash Point 194.5 °C (Predicted)
NINGBO INNO PHARMCHEM

CO.,LTD.

Density 1.129 g/cm³ (Predicted)
NINGBO INNO PHARMCHEM

CO.,LTD.

SMILES CCCC(=O)Nc1cccc(N)c1 CymitQuimica

InChI

InChI=1S/C10H14N2O/c1-2-4-

10(13)12-9-6-3-5-8(11)7-

9/h3,5-7H,2,4,11H2,1H3,

(H,12,13)

CymitQuimica

Synthesis
A potential synthetic route for N-(3-aminophenyl)butanamide is the Schotten-Baumann

reaction, which involves the acylation of an amine.[3]

Experimental Protocol: Synthesis of N-(3-
aminophenyl)butanamide
Materials:

m-Phenylenediamine
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Butyryl chloride

A suitable base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide)

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with

water)

Standard laboratory glassware and purification apparatus (e.g., for extraction and

chromatography)

Procedure:

Dissolve m-phenylenediamine in the chosen solvent in a reaction flask.

Cool the solution in an ice bath.

Slowly add butyryl chloride to the cooled solution, ensuring the temperature remains low.

Add the base to the reaction mixture to neutralize the hydrochloric acid formed during the

reaction.

Allow the reaction to stir at room temperature for a specified time, monitoring the progress by

thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water.

If using an organic solvent, separate the organic layer. If using a biphasic system, extract the

aqueous layer with an organic solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain N-(3-
aminophenyl)butanamide.

Note: This is a generalized protocol. The specific conditions, such as solvent, base,

temperature, and reaction time, would need to be optimized for this particular synthesis.
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Synthesis Workflow Diagram

m-Phenylenediamine +
Butyryl Chloride

Schotten-Baumann Reaction
(Solvent, Base)

Acylation Aqueous Workup
& Extraction

Quenching Column ChromatographyCrude Product N-(3-aminophenyl)butanamidePurified Product

Click to download full resolution via product page

Caption: General workflow for the synthesis of N-(3-aminophenyl)butanamide.

Potential Biological Activities and Experimental
Protocols
While detailed peer-reviewed studies on the biological activities of N-(3-
aminophenyl)butanamide are limited, some chemical suppliers suggest its involvement in

modulating the actin cytoskeleton and inhibiting platelet activation. The following sections

provide generalized protocols for investigating these potential activities.

Modulation of Actin Dynamics
N-(3-aminophenyl)butanamide has been described as a modulator of the actin filament.[4]

This could involve effects on actin polymerization or depolymerization.

This protocol is based on the widely used pyrene-actin fluorescence assay.

Materials:

Monomeric actin (unlabeled and pyrene-labeled)

Polymerization-inducing buffer (e.g., containing KCl and MgCl₂)

N-(3-aminophenyl)butanamide stock solution (in a suitable solvent like DMSO)

Fluorescence spectrophotometer

Procedure:
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Prepare a solution of monomeric actin containing a small percentage (e.g., 5-10%) of

pyrene-labeled actin.

Aliquot the actin solution into the wells of a microplate.

Add varying concentrations of N-(3-aminophenyl)butanamide (or vehicle control) to the

wells.

Initiate actin polymerization by adding the polymerization-inducing buffer.

Immediately begin monitoring the fluorescence intensity over time (excitation ~365 nm,

emission ~407 nm). An increase in fluorescence corresponds to the incorporation of pyrene-

actin monomers into filaments.

Analyze the kinetic curves to determine the effect of the compound on the lag phase,

elongation rate, and steady-state fluorescence.

Prepare Monomeric Actin
(with Pyrene-Actin)

Add N-(3-aminophenyl)butanamide
(or Vehicle)

Initiate Polymerization
(add K⁺, Mg²⁺)

Monitor Fluorescence
(Ex: 365 nm, Em: 407 nm) Analyze Kinetic Data

Click to download full resolution via product page

Caption: Workflow for the in vitro pyrene-actin polymerization assay.

Inhibition of Platelet Activation
N-(3-aminophenyl)butanamide is also suggested to inhibit platelet activation and thrombin

receptor activity.[4] This can be investigated using platelet aggregometry.

This protocol is based on light transmission aggregometry (LTA).

Materials:

Freshly drawn human blood (anticoagulated with sodium citrate)

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

Platelet agonist (e.g., thrombin, ADP, collagen)
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N-(3-aminophenyl)butanamide stock solution

Light transmission aggregometer

Procedure:

Prepare PRP and PPP from the blood sample by differential centrifugation.

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

Pre-incubate a sample of PRP with a known concentration of N-(3-
aminophenyl)butanamide (or vehicle control) at 37°C for a short period.

Add a platelet agonist (e.g., thrombin) to the PRP sample to induce aggregation.

Record the change in light transmission over time. A decrease in turbidity (increase in light

transmission) indicates platelet aggregation.

Determine the percentage of aggregation and compare the results from compound-treated

samples to the control.

The following diagram illustrates the general signaling pathway of thrombin-induced platelet

activation, highlighting a potential point of inhibition by N-(3-aminophenyl)butanamide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b091370?utm_src=pdf-body
https://www.benchchem.com/product/b091370?utm_src=pdf-body
https://www.benchchem.com/product/b091370?utm_src=pdf-body
https://www.benchchem.com/product/b091370?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Platelet Membrane

Cytosol

Thrombin

PAR1 Receptor

Activation

Gq

Coupling

N-(3-aminophenyl)butanamide

Inhibition (Hypothesized)

Phospholipase C

Activation

IP₃ & DAG

Hydrolysis of PIP₂

↑ Ca²⁺ & PKC Activation

Granule Secretion Platelet Aggregation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b091370?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Hypothetical inhibition of thrombin-induced platelet activation by N-(3-
aminophenyl)butanamide.

Conclusion
N-(3-aminophenyl)butanamide is a chemical compound with potential for further investigation

in the fields of medicinal chemistry and drug discovery. While its physicochemical properties

are partially characterized, its biological activities, particularly its effects on the actin

cytoskeleton and platelet function, require rigorous scientific validation through dedicated

studies. The experimental protocols and pathway diagrams provided in this guide offer a

framework for researchers to design and conduct such investigations. Further research is

warranted to fully elucidate the pharmacological profile of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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